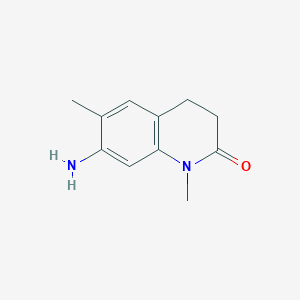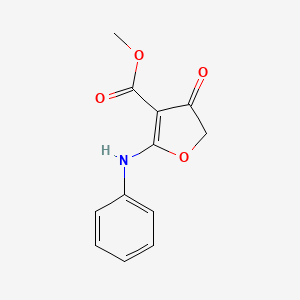
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one
Descripción general
Descripción
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinolinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one typically involves the reaction of appropriate aniline derivatives with ketones under acidic conditions. One common method includes the use of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux temperature . Another method involves the reaction of anthranilic acid derivatives with suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, antimalarial, and antitumor activities.
Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it inhibits carbonic anhydrase enzymes, which play a role in various physiological processes such as acid-base balance and ion exchange . The compound binds to the active site of the enzyme, preventing its normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
7-amino-3,4-dihydroquinolin-2-one: Shares a similar core structure but lacks the 1,6-dimethyl groups.
8-hydroxy-3,4-dihydroquinolin-2-one: Contains a hydroxyl group at the 8-position.
3,4-dihydro-1H-quinolin-2-one: Lacks the amino and methyl groups.
Uniqueness
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one is unique due to the presence of both amino and methyl groups, which contribute to its distinct chemical properties and biological activities. These functional groups enhance its ability to interact with various molecular targets, making it a valuable compound for drug development and other applications.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7-5-8-3-4-11(14)13(2)10(8)6-9(7)12/h5-6H,3-4,12H2,1-2H3 |
Clave InChI |
WLPKSJCRFSDGOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1N)N(C(=O)CC2)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Silane, tris(1-methylethyl)[(2-methyl-3-furanyl)methoxy]-](/img/structure/B8605686.png)


![2-ethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8605704.png)





